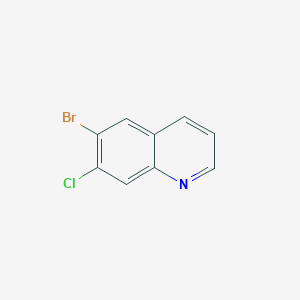

6-Bromo-7-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMBJODLNOMUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561533 | |

| Record name | 6-Bromo-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127827-54-7 | |

| Record name | 6-Bromo-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Bromo 7 Chloroquinoline

Classical and Contemporary Approaches to Halogenated Quinoline (B57606) Synthesis

The synthesis of the quinoline ring system is a well-established field, with both historical and modern methods offering pathways to a diverse range of derivatives. These foundational methods are often adapted for the preparation of halogenated analogs.

Classical methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. Key among these are the Skraup synthesis , the Doebner-von Miller reaction , the Combes synthesis , and the Conrad-Limpach-Knorr synthesis . iipseries.orgrsc.org These reactions typically involve the cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. For example, the Skraup and Doebner-von Miller syntheses utilize α,β-unsaturated carbonyl compounds, often generated in situ from glycerol (B35011) or other precursors, in the presence of strong acids and oxidizing agents. rsc.org The Friedländer synthesis offers another route through the condensation of an o-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group. rsc.org The Pfitzinger reaction provides access to quinoline-4-carboxylic acids from isatins. rsc.org

Contemporary approaches often aim for improved efficiency, milder reaction conditions, and greater functional group tolerance. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate many of the classical quinoline syntheses, reducing reaction times and often improving yields. rsc.org Transition-metal catalysis has also emerged as a powerful tool, with methods like the rhodium-catalyzed reaction of anilines with ethyl propynoate (B1239298) offering a one-pot synthesis of 3-substituted quinoline carboxylates. google.com

Achieving specific substitution patterns in the halogenation of quinolines is a significant synthetic challenge. Direct electrophilic halogenation of the parent quinoline ring is generally not regioselective for the 6- and 7-positions. Instead, electrophilic attack preferentially occurs at the 5- and 8-positions of the electron-rich benzene (B151609) ring. nih.gov

To control the regioselectivity, synthetic strategies often rely on the use of pre-functionalized starting materials. For instance, an appropriately substituted aniline can be used as a precursor in one of the classical quinoline syntheses to dictate the final substitution pattern. google.com

Modern methods for regioselective halogenation are continually being developed. These can involve the use of specific halogenating agents, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), often in conjunction with a catalyst. mdpi.com Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been demonstrated for C5-halogenation. mdpi.comnih.gov Other approaches include hypervalent iodine(III)-promoted C3–H regioselective halogenation of 4-quinolones. acs.org While these specific methods may not directly yield 6-bromo-7-chloroquinoline, they highlight the ongoing efforts to achieve precise control over halogenation reactions on the quinoline scaffold.

General Synthetic Routes for Quinoline Derivatives

Targeted Synthesis of this compound: Specific Pathways and Reaction Conditions

The synthesis of this compound is not a trivial one-step process and typically requires a multi-step approach to ensure the correct placement of the halogen substituents.

A logical and commonly employed strategy for the synthesis of this compound involves starting with an aniline precursor that already contains the desired halogen substitution pattern. 4-Bromo-3-chloroaniline (B1265746) is a key starting material for this purpose. This aniline can then be subjected to a cyclization reaction to form the quinoline ring system.

One potential, though not explicitly detailed for this specific product, pathway is the Doebner-von Miller reaction . In this scenario, 4-bromo-3-chloroaniline would be reacted with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in a strongly acidic medium. rsc.orggoogle.com This would be expected to yield a mixture of 6-bromo-7-chloro and 6-bromo-5-chloro substituted quinolines, necessitating a separation step.

A more defined synthetic route involves the reaction of a substituted aniline with a malonic acid derivative, followed by cyclization. For instance, the reaction of a chloroaniline with β-propiolactone or a related compound can form a 3-(chloroanilino)propionic acid, which is then cyclized using polyphosphoric acid. google.com Applying this logic, 4-bromo-3-chloroaniline could potentially be used in a similar sequence.

A documented approach to a related compound, 6-bromo-4-iodoquinoline, starts with 4-bromoaniline (B143363) and involves several steps, including the formation of 6-bromoquinolin-4-ol, followed by chlorination to give 6-bromo-4-chloroquinoline (B1276899). atlantis-press.comresearchgate.net This highlights that transformations on a pre-formed bromoquinoline can be a viable strategy.

| Starting Material | Reagents | Intermediate(s) | Final Product |

| 4-Bromo-3-chloroaniline | α,β-Unsaturated carbonyl compound, Acid, Oxidant | Mixture of isomers | This compound |

This table represents a potential synthetic pathway based on the Doebner-von Miller reaction.

The efficiency and outcome of the synthesis of this compound are highly dependent on the specific reaction conditions employed. Key parameters that require careful optimization include the choice of catalyst, solvent, temperature, and reaction time.

In classical quinoline syntheses like the Doebner-von Miller reaction, the nature and concentration of the acid catalyst are crucial. google.com The choice of oxidizing agent can also significantly impact the yield and purity of the product. rsc.org For syntheses involving thermal cyclization, such as those that use diphenyl ether as a high-boiling solvent, the reaction temperature and duration must be precisely controlled to ensure complete cyclization without causing decomposition of the product or starting materials. atlantis-press.com

Purification of the final product is a critical step. Due to the potential for isomer formation in some synthetic routes, techniques such as fractional crystallization of salts (e.g., picrates) or column chromatography are often necessary to isolate the desired this compound isomer in high purity. google.com

Multi-Step Synthesis from Precursors

Emerging Synthetic Methodologies Applied to this compound

While classical synthetic routes are established, modern methodologies offer potential for more efficient, selective, and sustainable syntheses of this compound.

One promising area is the use of flow chemistry . Performing multi-step syntheses in continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. durham.ac.uk This approach can also enhance safety, particularly for highly exothermic or hazardous reactions.

Transition-metal-catalyzed C-H activation represents a powerful strategy for the direct functionalization of heterocyclic rings. While not yet specifically reported for the synthesis of this compound, the development of regioselective C-H chlorination and bromination methods could provide more direct access to this compound, potentially reducing the number of synthetic steps required.

Photoredox catalysis is another rapidly advancing field that enables a wide range of chemical transformations under mild conditions. It is conceivable that a photoredox-catalyzed process could be developed for the halogenation or cyclization steps in the synthesis of this compound, offering a greener alternative to traditional methods that often require harsh reagents and high temperatures.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Reactions)

Transition metal catalysis plays a pivotal role in the synthesis of complex molecules like this compound. These catalysts, often based on palladium, facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are particularly significant in the functionalization of quinoline systems. For instance, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, can be employed to introduce aryl or other substituents onto the quinoline core. While direct synthesis of this compound using this method is not extensively detailed in the provided results, the analogous synthesis of related compounds like 4-chloro-2-(4-methoxyphenyl)quinoline from 4-bromo-6-chloroquinoline (B1287622) and 4-methoxyphenylboronic acid highlights the utility of this approach. The reaction conditions for such transformations are crucial and typically involve a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate in a suitable solvent system.

Another key transition metal-catalyzed reaction is the Buchwald-Hartwig amination. This method is instrumental in forming carbon-nitrogen bonds, a common step in the synthesis of many biologically active quinoline derivatives. For the related 6-bromo-2-chloroquinoline (B23617), palladium-catalyzed amination using a Pd(OAc)₂ catalyst with a Xantphos ligand has been shown to be effective.

The following table summarizes representative transition metal-catalyzed reactions used in the synthesis of substituted quinolines, which are applicable to the synthesis of this compound.

Table 1: Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Catalyst/Ligand | Reactants | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic acid, Halogenated quinoline | Forms C-C bonds, introduces aryl groups. |

Flow Chemistry and Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. scispace.comresearchgate.net Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, aligns well with these principles and offers advantages in terms of safety, scalability, and control over reaction parameters. durham.ac.ukresearchgate.net

The synthesis of quinoline derivatives has been adapted to flow chemistry conditions. For example, the preparation of 7-chloroquinolines has been achieved using continuous flow methods, which allow for the generation of reactive intermediates in a controlled manner. durham.ac.uk While a specific flow synthesis for this compound is not detailed, the methodologies applied to similar structures are transferable. Industrial synthesis of related compounds, for instance, utilizes continuous flow reactors for chlorination reactions with reagents like POCl₃ to improve safety and yield.

Green chemistry principles are also being applied to traditional quinoline syntheses. This includes the use of greener solvents like water and ethanol (B145695), and the development of catalyst-free reaction conditions. researchgate.nettandfonline.com For example, modified Friedlander reactions have been developed using a water-ethanol mixture as the solvent and a copper sulfate (B86663)/D-glucose catalyst. tandfonline.com The twelve principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents, provide a framework for developing more sustainable synthetic routes. scispace.com

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Example | Reference |

|---|---|---|---|

| Safer Solvents | Use of water or ethanol as reaction media. | Modified Friedlander reaction in water-ethanol. | tandfonline.com |

| Catalysis | Use of eco-friendly and recyclable catalysts. | p-Toluenesulfonic acid (p-TSA) as a green catalyst. | researchgate.net |

Ultrasound-Assisted Synthesis of Halogenated Quinolines

Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. semanticscholar.orgresearchgate.net This technique utilizes the energy of ultrasonic waves to create acoustic cavitation, which enhances mass transfer and accelerates chemical reactions. researchgate.netmdpi.com

The application of ultrasound has been successfully demonstrated in the synthesis of various quinoline derivatives. For instance, the synthesis of 2-substituted quinolines has been achieved in water under ultrasound irradiation using SnCl₂·2H₂O as a precatalyst. nih.gov This method represents a green approach by utilizing a less toxic solvent and an energy-efficient technique.

In the context of halogenated quinolines, ultrasound has been employed to facilitate reactions such as the N-alkylation of imidazole (B134444) rings with halogenated acetophenones, resulting in improved yields and shorter reaction times. researchgate.net A study on the synthesis of (E)-2-((6-bromo-2-chloroquinolin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one demonstrated that the ultrasound-assisted method provided significantly higher yields (63-83%) in a much shorter time (30-45 minutes) compared to the conventional heating method (46-57% yield in 75-90 minutes). sciensage.info

Furthermore, ultrasound irradiation has been used in the synthesis of 6-substituted indolo[2,3-b]quinolines from 3-(2-bromophenyl)-2-chloroquinoline and amines in the presence of a palladium catalyst. nih.gov This highlights the compatibility of ultrasound with transition metal-catalyzed reactions. The benefits of ultrasound-assisted synthesis, such as reduced energy consumption and often milder conditions, align with the principles of green chemistry. semanticscholar.orgresearchgate.net

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of a 6-Bromo-2-chloroquinoline Derivative sciensage.info

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 75-90 min | 46-57% |

Chemical Transformations and Derivatization of 6 Bromo 7 Chloroquinoline

Reactivity of Halogen Substituents in 6-Bromo-7-chloroquinoline

The presence of two distinct halogen atoms, bromine at the 6-position and chlorine at the 7-position, on the quinoline (B57606) ring provides a platform for selective functionalization. The reactivity of these halogens is influenced by their position on the ring and the electronic nature of the quinoline system.

The quinoline ring is an electron-poor aromatic system due to the presence of the electronegative nitrogen atom. This electronic feature facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the nitrogen atom. In the case of this compound, the chlorine atom at the 7-position is generally more susceptible to nucleophilic attack than the bromine at the 6-position. This is because the C7 position is more electronically deficient.

However, the reactivity can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in reactions with certain anilines, nucleophilic aromatic substitution can occur, leading to the formation of 4-anilinoquinoline derivatives. researchgate.net The general reactivity trend for halogens in SNAr reactions on quinoline systems is often influenced by the ability of the halogen to stabilize the intermediate Meisenheimer complex, as well as the carbon-halogen bond strength, which increases from iodine to fluorine. researchgate.net

Table 1: Reactivity of Halogen Substituents in Nucleophilic Aromatic Substitution

| Position | Halogen | Relative Reactivity | Governing Factors |

|---|---|---|---|

| C7 | Chlorine | Higher | Electronic activation by the quinoline nitrogen. |

| C6 | Bromine | Lower | Less electronic activation compared to the C7 position. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the haloquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. The higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step to the palladium(0) catalyst allows for selective substitution at the 6-position. researchgate.net This regioselectivity is a key advantage in the synthesis of complex molecules. For instance, 6-bromo-2-chloroquinoline (B23617) derivatives have been used in one-pot Suzuki or Sonogashira reactions. mdpi.com

Sonogashira Coupling: This reaction couples the haloquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki-Miyaura coupling, the C-Br bond is generally more reactive, enabling selective alkynylation at the 6-position. researchgate.net This method is valuable for introducing alkynyl moieties, which can serve as handles for further transformations.

Aminocarbonylation: This process involves the introduction of a carbonyl group and an amine in a single step, catalyzed by a palladium complex. This reaction can be used to synthesize quinoline-3-carboxamides (B1200007) from corresponding haloquinolines. mit.edu While specific examples with this compound are not prevalent in the searched literature, the general methodology is applicable to haloquinolines. diva-portal.org

Table 2: Cross-Coupling Reactions of this compound

| Reaction | Reactant | Catalyst System | Bond Formed | Selective Position |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd catalyst, base | C-C | C6 (Bromine) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst | C-C (alkynyl) | C6 (Bromine) |

| Aminocarbonylation | Amine, CO | Pd catalyst | C(O)-N | Applicable to haloquinolines |

Nucleophilic Aromatic Substitution Reactions at Bromine and Chlorine Centers

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System of this compound

The quinoline ring itself can undergo both electrophilic and nucleophilic reactions, although the presence of the deactivating halogen substituents and the electron-withdrawing nature of the pyridine (B92270) ring influence the reactivity and regioselectivity.

Nucleophilic Substitution: The pyridine ring of quinoline is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the inductive and mesomeric effects of the nitrogen atom. iipseries.org While the primary focus is often on the substitution of the halogens, reactions involving nucleophilic addition to the quinoline ring followed by re-aromatization are also possible, though less common for this specific substrate.

Synthesis of Hybrid Molecules Incorporating the this compound Core

The this compound scaffold can be a key building block in the synthesis of hybrid molecules, where it is combined with other pharmacologically relevant heterocyclic systems. This molecular hybridization strategy aims to create new chemical entities with potentially enhanced or novel biological activities. mdpi.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a highly efficient method for creating a triazole linker between a quinoline moiety and another molecule. mdpi.com To synthesize quinoline-triazole hybrids from this compound, a common strategy involves converting the haloquinoline into either an azide (B81097) or an alkyne derivative, which can then be reacted with a complementary partner.

For example, a related 4,7-dichloroquinoline (B193633) can be converted to 4-azido-7-chloroquinoline, which then undergoes a click reaction with an alkyne. mdpi.comfuture-science.com A similar approach could be envisioned for this compound, where one of the halogen atoms is first converted to an azide or an alkyne-containing side chain to facilitate the cycloaddition.

The synthesis of quinoline-benzimidazole hybrids often involves the reaction of a haloquinoline with a substituted o-phenylenediamine, leading to the formation of the benzimidazole (B57391) ring. sci-hub.seresearchgate.net In a reported synthesis, 6-bromo-4-chloroquinoline (B1276899) derivatives were reacted with an aniline (B41778) to afford 4-anilinoquinolines via a nucleophilic aromatic substitution reaction. researchgate.net This resulting intermediate can then be further elaborated to form the benzimidazole ring.

Another approach involves preparing a quinoline derivative with a functional group that can react with a pre-formed benzimidazole moiety. For instance, a 7-chloroquinoline (B30040) derivative can be linked to a benzimidazole through an ether linkage. mdpi.com The synthesis of these hybrids often involves multi-step sequences where the specific reaction conditions are crucial for achieving the desired product. nih.govbohrium.com

Other Heterocycle-Quinoline Conjugates

The this compound scaffold is a valuable building block for the synthesis of more complex molecular hybrids where the quinoline core is conjugated with other heterocyclic systems. The presence of two distinct halogen atoms at positions C6 (bromine) and C7 (chlorine) allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These transformations enable the creation of novel compounds with diverse chemical properties and potential applications.

Quinoline-Triazole Conjugates

A prominent strategy for forming heterocycle-quinoline conjugates is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". grafiati.commdpi.commdpi.com This method facilitates the efficient and regioselective formation of a 1,2,3-triazole ring, which acts as a stable linker between the quinoline and another molecular entity. mdpi.comresearchgate.net

The synthesis typically involves a multi-step process. Starting from a haloquinoline, an azide or alkyne functionality is introduced, which then undergoes the CuAAC reaction with a corresponding reaction partner. For instance, 4-azido-7-chloroquinoline is a widely used intermediate, prepared from 4,7-dichloroquinoline, for creating such hybrids. mdpi.comresearchgate.netsci-hub.se This azide intermediate is then reacted with a terminal alkyne appended to another heterocycle. A common catalytic system for this transformation is copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. future-science.commdpi.com The reaction is often performed in solvent mixtures such as t-BuOH/water. mdpi.comfuture-science.com

| Quinoline Precursor | Heterocyclic Reactant | Catalyst/Reagents | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Azido-7-chloroquinoline | Alkyne-functionalized heterocycle (e.g., 2-bromo-3-(prop-2-yn-1-yloxy)benzaldehyde) | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/Water | Quinoline-triazole-benzaldehyde hybrid | mdpi.com |

| 7-Chloro-4-(prop-2-yn-1-yloxy)quinoline | Azide-functionalized sulfonamide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/Water | Quinoline-triazole-sulfonamide hybrid | future-science.com |

Quinoline-Pyrazole Conjugates

Pyrazole moieties can be linked to the quinoline core to form another class of hybrid molecules. One synthetic route involves a nucleophilic substitution (Sₙ2) reaction. Research has demonstrated the synthesis of a 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid where a pyranopyrazole anion attacks an electrophilic quinoline derivative. nih.gov In a model synthesis, the acidic proton of the pyranopyrazole is removed by a base like sodium methoxide, generating a nucleophilic anion that subsequently displaces a leaving group on an amino-alkyl side chain attached to the quinoline core. nih.gov This strategy highlights a pathway for conjugating pre-formed heterocyclic systems to a quinoline scaffold.

| Quinoline Reactant | Heterocyclic Reactant | Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| 4-(Bromoethylamino)-7-chloroquinoline | 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Sodium Methoxide | SN2 Reaction | 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid | nih.gov |

Quinoline-Benzotriazole Conjugates

The direct coupling of a benzotriazole (B28993) ring to a quinoline scaffold can be achieved through nucleophilic aromatic substitution. A documented synthesis involves the reaction of 6-bromo-4-chloroquinoline with 2-methyl-2H-1,2,3-benzotriazol-5-amine. mdpi.com The reaction proceeds by refluxing the reactants in ethanol (B145695) with a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), which facilitates the substitution of the chlorine atom at the C4 position by the amino group of the benzotriazole. mdpi.com This one-step protocol provides a direct method for creating N-aryl linkages between the quinoline and benzotriazole heterocycles. While this example uses a positional isomer, the methodology is applicable to this compound, where the chlorine at C7 would be the likely site of substitution.

| Quinoline Reactant | Heterocyclic Reactant | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 6-Bromo-4-chloroquinoline | 2-Methyl-2H-1,2,3-benzotriazol-5-amine | iPr2NEt (Hünig's base) | Ethanol | 6-Bromo-N-(2-methyl-2H-benzo[d] future-science.comtriazol-5-yl)quinolin-4-amine | mdpi.com |

Advanced Characterization Techniques and Computational Studies of 6 Bromo 7 Chloroquinoline

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis provides the foundational data for the structural determination of 6-bromo-7-chloroquinoline. Each technique offers unique insights into the molecular framework, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

¹H-NMR: In the proton NMR spectrum of this compound, the aromatic protons are expected to appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants (J-values) for the protons at positions 2, 3, 4, 5, and 8 would allow for their unambiguous assignment. The proton at C-5 and the proton at C-8 would likely be the most deshielded and shielded protons on the carbocyclic ring, respectively, due to the electronic effects of the adjacent halogen substituents.

¹³C-NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display nine distinct signals corresponding to the nine carbon atoms of the quinoline (B57606) core. The carbons directly bonded to the electronegative nitrogen (C-2, C-8a) and halogen atoms (C-6, C-7) would exhibit characteristic chemical shifts. For instance, the C-Br and C-Cl bonds cause shifts in the carbon signals, which can be used to confirm the substitution pattern. fordham.edu

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique correlates proton and carbon signals that are directly bonded. An HSQC experiment would definitively link each proton signal to its attached carbon atom, confirming the assignments made from the one-dimensional spectra and solidifying the structural elucidation.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on data from structurally similar haloquinolines. fordham.edumdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2 | 8.8 - 9.0 | 150 - 152 |

| C-3 | 7.5 - 7.7 | 122 - 124 |

| C-4 | 8.7 - 8.9 | 136 - 138 |

| C-4a | - | 127 - 129 |

| C-5 | 8.2 - 8.4 | 129 - 131 |

| C-6 | - | 120 - 122 |

| C-7 | - | 135 - 137 |

| C-8 | 8.0 - 8.2 | 128 - 130 |

Note: These are estimated values based on analogous compounds and are subject to solvent effects and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

MS and HRMS: For this compound (C₉H₅BrClN), high-resolution mass spectrometry (HRMS) would confirm its exact molecular weight. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a highly characteristic isotopic pattern for the molecular ion peak ([M]⁺), which serves as a definitive confirmation of the presence and number of these halogen atoms.

Fragmentation Analysis: Techniques like Electrospray Ionization with Collision-Induced Dissociation Tandem Mass Spectrometry (ESI-CID-MS²) are used to study the fragmentation pathways. The fragmentation of haloquinolines typically involves the sequential loss of the halogen atoms and other small molecules like HCN from the heterocyclic ring. mdpi.comresearchgate.net Analyzing these fragment ions helps to piece together the molecular structure and confirm the positions of the substituents.

Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₅BrClN)

| Ion | Predicted m/z (for ³⁵Cl, ⁷⁹Br) | Description |

|---|---|---|

| [M]⁺ | 240.92 | Molecular Ion |

| [M+2]⁺ | 242.92 | Isotope peak from ⁸¹Br and ³⁷Cl |

| [M-Br]⁺ | 162.00 | Loss of Bromine radical |

| [M-Cl]⁺ | 205.96 | Loss of Chlorine radical |

Note: The m/z values correspond to the most abundant isotopes. The full spectrum would show a complex isotopic cluster.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules, providing a fingerprint for the functional groups present.

FTIR/FT-Raman: The spectra of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. scialert.net The C=C and C=N stretching vibrations of the quinoline ring system are expected between 1400 and 1650 cm⁻¹. dergipark.org.tr The C-H in-plane and out-of-plane bending vibrations provide further information about the substitution pattern on the aromatic rings. scialert.net Most significantly, the C-Cl and C-Br stretching vibrations would be observed in the lower frequency region (fingerprint region), typically below 800 cm⁻¹, confirming the presence of the halogens. researchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, FT-Raman |

| C=C / C=N Stretch | 1400 - 1650 | FTIR, FT-Raman |

| Aromatic C-H Bending | 1000 - 1300 (in-plane), 750 - 900 (out-of-plane) | FTIR |

| C-Cl Stretch | 600 - 800 | FTIR, FT-Raman |

Note: These are general ranges and can vary based on the specific molecular environment.

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated π-electron system. msu.edu

The quinoline scaffold is a chromophore that absorbs UV radiation. The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The π→π* transitions, which are typically high-intensity, arise from the excitation of electrons in the aromatic π-system. The n→π* transition, involving the non-bonding electrons on the nitrogen atom, is generally of lower intensity. msu.edu The presence of the bromo and chloro substituents (auxochromes) can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λ_max) compared to unsubstituted quinoline. Studies on similar haloquinolines show strong absorbance in the 280 to 510 nm range. researchgate.net

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal complexes.

The this compound molecule itself is a diamagnetic species with all electrons paired. Therefore, it is EPR-silent and would not produce a signal. However, EPR spectroscopy would be an essential characterization technique for any paramagnetic derivatives of this compound, such as its radical ions or complexes formed with transition metals. rsc.orgresearchgate.net The resulting EPR spectrum would provide detailed information about the electronic structure and the environment of the unpaired electron.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Theoretical and Computational Chemistry Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for complementing experimental data and predicting molecular properties. dergipark.org.tr

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles.

Predict Spectroscopic Data: Simulate NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis electronic transitions. These theoretical spectra can be compared with experimental results to aid in assignments and confirm the structure. mdpi.comresearchgate.net

Analyze Electronic Properties: Calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites of reactivity.

Determine Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and electronic excitation properties. researchgate.net

Computational tools can also predict physicochemical properties. For this compound, some predicted values are available in chemical databases.

Table 4: Computationally Predicted Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene chemscene.com |

These computational investigations provide a deeper understanding of the structure-property relationships of this compound, guiding its potential applications. ingentaconnect.combohrium.com

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to determine the ground-state electronic structure and optimized molecular geometry of a molecule. By approximating the exchange-correlation energy, DFT calculations can accurately predict structural parameters. For quinoline derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. dergipark.org.trresearchgate.net

The optimization process calculates the lowest energy conformation of the molecule, providing precise data on bond lengths and angles. For a molecule like this compound, DFT calculations would reveal a nearly planar structure, with slight deviations due to the halogen substituents. Studies on analogous compounds, such as 6-chloroquinoline (B1265530), show excellent agreement between DFT-calculated geometries and experimental data obtained from techniques like X-ray diffraction. dergipark.org.tr For instance, the calculated C-H bond lengths in 6-chloroquinoline average around 1.084 Å. dergipark.org.tr The bond angles are also well-correlated with experimental results, with average deviations often less than 2 degrees. dergipark.org.tr

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Quinoline Core (Based on 6-chloroquinoline data) (Note: This data is illustrative for a similar quinoline structure, as specific experimental or calculated values for this compound are not available in the cited literature.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Cl | ~1.74 Å |

| C-N (avg) | ~1.37 Å | |

| C-C (aromatic avg) | ~1.40 Å | |

| C-H (aromatic avg) | ~1.08 Å | |

| Bond Angle | C-N-C | ~117.5° |

| C-C-Cl | ~120.1° | |

| Dihedral Angle | C-C-C-C (ring) | ~0.0° |

| Source: Derived from findings on 6-chloroquinoline. dergipark.org.tr |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. dergipark.org.tr This method is particularly valuable for predicting UV-Visible absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths (f), which represent the probability of a given electronic transition. researchgate.net

For quinoline derivatives, TD-DFT calculations, often performed with the same functional and basis set as the ground-state optimization, can identify the nature of electronic transitions, such as π → π* or n → π*. rsc.org These calculations help interpret experimental spectra and understand how substituents influence the molecule's photophysical properties. sci-hub.se The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more realistic predictions. sci-hub.se

Table 2: Representative Calculated Electronic Transitions for a Halogenated Quinoline (Note: This data is illustrative and based on general findings for similar heterocyclic systems, as specific TD-DFT results for this compound are not detailed in the provided sources.)

| Transition | Calculated Wavelength (λ) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~350 nm | > 0.005 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~332 nm | > 0.030 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~310 nm | > 0.010 | HOMO → LUMO+1 (π → π*) |

| Source: Synthesized from typical TD-DFT results for aromatic heterocycles. dergipark.org.trrsc.org |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy and distribution of these orbitals are crucial for predicting a molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net

The HOMO acts as an electron donor, so regions of high HOMO density are susceptible to electrophilic attack. Conversely, the LUMO acts as an electron acceptor, with areas of high LUMO density indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. ajchem-a.com For halogenated quinolines, the presence of electronegative bromine and chlorine atoms significantly influences the energies and spatial distribution of these orbitals. researchgate.net

Table 3: Representative FMO Properties for a Halogenated Quinoline (Note: Values are illustrative based on studies of related quinoline derivatives.)

| Parameter | Energy (eV) |

| E_HOMO | ~ -6.5 eV |

| E_LUMO | ~ -2.1 eV |

| Energy Gap (ΔE) | ~ 4.4 eV |

| Source: Derived from DFT studies on substituted quinolines. researchgate.netresearchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic agents. ajchem-a.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen. ajchem-a.com

Blue regions represent positive electrostatic potential, signifying electron-deficient areas. These sites are susceptible to nucleophilic attack. ajchem-a.com

Green regions denote neutral or zero potential.

For this compound, the MEP surface would show a negative potential (red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons. Positive potentials (blue) would likely be observed on the hydrogen atoms and in the vicinity of the electron-withdrawing halogen substituents, highlighting their influence on the electronic landscape of the molecule. dergipark.org.trresearchgate.net

Nuclear Magnetic Resonance Chemical Shift Predictions (Gauge-Invariant Atomic Orbital Method)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure verification. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (δ) from first principles. dergipark.org.trscielo.br The calculations are performed on the DFT-optimized geometry of the molecule. researchgate.net

By calculating the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) and referencing them to a standard compound like Tetramethylsilane (TMS), theoretical chemical shifts can be obtained. dergipark.org.tr These predicted values can then be compared with experimental NMR data to confirm structural assignments. For complex molecules, this comparison is invaluable for resolving ambiguous signals and validating the proposed structure. Studies on related compounds demonstrate that chemical shifts calculated via the GIAO method at the DFT level show strong correlation with experimental results. dergipark.org.trresearchgate.net

Table 4: Representative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (GIAO Method) (Note: This table is illustrative, showing typical agreement for a substituted quinoline, not specific data for this compound.)

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

| H-2 | 8.85 | 8.80 | 0.05 |

| H-3 | 7.45 | 7.41 | 0.04 |

| H-4 | 8.05 | 8.01 | 0.04 |

| H-5 | 7.90 | 7.85 | 0.05 |

| H-8 | 7.70 | 7.66 | 0.04 |

| Source: Based on GIAO-DFT studies of similar quinoline structures. dergipark.org.trresearchgate.net |

Molecular Docking and Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. nih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking predicts the preferred orientation and binding affinity (often expressed as a docking score or binding energy) of the ligand within the active site of a target protein. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide insights into the stability and conformational changes of the ligand-protein complex over time, simulating the movements and interactions of atoms and molecules. nih.govnih.gov

For example, quinoline derivatives have been docked against various therapeutic targets, including Epidermal Growth Factor Receptor (EGFR) and enzymes specific to Mycobacterium tuberculosis. nih.govnih.gov Simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Table 5: Illustrative Molecular Docking Results for a Quinoline Derivative with a Protein Target (Note: Data is representative of studies on similar compounds, not specific to this compound.)

| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| EGFR | 6-Bromo-quinazoline derivative | -6.7 | Met793, Leu718, Cys797 |

| InhA (M. tb) | Quinolinone derivative | -8.5 | Tyr158, Met199, Gly96 |

| Source: Based on findings from molecular docking studies on quinoline and quinazoline (B50416) scaffolds. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). dergipark.org.tr

These models are developed by calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be electronic (e.g., dipole moment, electronegativity), steric (e.g., molecular volume), or topological. nih.govdergipark.org.tr Multiple linear regression or machine learning algorithms are then used to generate an equation that links these descriptors to the observed activity or property. A statistically robust QSAR/QSPR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or suitable molecules. nih.govinsilico.eu For instance, QSAR studies on quinoline derivatives have shown that descriptors like van der Waals volume and electronegativity play a pivotal role in their antitubercular activity. nih.gov

Biological and Pharmaceutical Research Applications of 6 Bromo 7 Chloroquinoline Derivatives

Investigation as Anti-Infective Agents

Derivatives of 6-bromo-7-chloroquinoline have been investigated for their potential to combat various infectious diseases. The halogenated quinoline (B57606) core serves as a versatile pharmacophore, leading to the exploration of its efficacy against parasites, bacteria, and fungi.

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885). Consequently, researchers have explored various halogenated analogs to overcome growing drug resistance. While direct studies on this compound are limited, research on isomeric and related bromo-chloro quinoline derivatives provides insights into their potential antimalarial activity.

For instance, studies on 7-substituted 4-aminoquinolines have shown that the nature of the halogen at the 7-position significantly impacts activity against Plasmodium falciparum. 7-Iodo- and 7-bromo-aminoquinolines were found to be as active as their 7-chloro counterparts against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum, with IC50 values in the low nanomolar range (3–12 nM). acs.org In another study, a series of quinoline-5,8-dione derivatives were evaluated, and 7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione was identified as a potent antimalarial agent with an IC50 value of 2.21 µM against the NF54 strain of P. falciparum. raco.cat

Hybrid molecules incorporating the quinoline scaffold have also been a fruitful area of research. Piperazine-coupled 7-chloroquinoline-isatin derivatives have demonstrated strong antimalarial activity, with IC50 values as low as 0.27 µM. researchgate.net Similarly, 7-chloroquinoline-sulfonamide hybrids showed significant antimalarial activity against Plasmodium falciparum (3D7 strain), with IC50 values ranging from 1.49 to 13.49 μM. future-science.com The synthesis of hybrid compounds is considered a promising strategy to develop drugs with high structural diversity, which may help circumvent parasitic resistance. future-science.com These findings suggest that the this compound scaffold could be a valuable component in the design of new hybrid antimalarial drugs.

Table 1: Antimalarial Activity of Selected Quinoline Analogs

| Compound/Derivative Class | Strain | Activity (IC₅₀) | Source |

| 7-Bromo-4-aminoquinolines | P. falciparum (CQ-susceptible & resistant) | 3–12 nM | acs.org |

| 7-Bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione | P. falciparum (NF54) | 2.21 µM | raco.cat |

| 7-Chloroquinoline-isatin hybrids | P. falciparum (W2) | 0.27–1.17 µM | researchgate.net |

| 7-Chloroquinoline-sulfonamide hybrids | P. falciparum (3D7) | 1.49–13.49 µM | future-science.com |

The quinoline framework is known for its broad-spectrum antimicrobial properties, and halogenated derivatives are often synthesized to enhance this activity. rsc.org Research has shown that 7-chloroquinoline (B30040) hydrazones have been explored for their antibacterial, antifungal, and antiviral properties, among other biological activities. nih.gov The inclusion of halogen substituents is a common strategy to increase the potency of antimicrobial agents.

Studies on halogenated isoquinolines, which are structurally related to quinolines, have demonstrated moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Quinoline derivatives are known to exert their antibacterial effects through mechanisms such as inhibiting DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. Furthermore, various quinoline derivatives have shown potential as antifungal and antiviral agents, highlighting the scaffold's versatility. future-science.comrsc.org While specific studies focusing on the broad-spectrum antimicrobial profile of this compound derivatives are not extensively detailed in the provided results, the established activity of related halogenated quinolines provides a strong rationale for their investigation in this area. rsc.orgnih.gov

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Quinoline derivatives are a well-established class of compounds with antitubercular activity. rsc.org Research into halogenated quinolines has yielded promising candidates against Mycobacterium tuberculosis (Mtb).

In one study, the positioning of a chloro substituent on the quinoline ring was found to be critical for activity. It was observed that for certain isatin-tethered hybrids, having the chloro group at C-7 was more beneficial for activity, whereas for others with larger substituents, a C-6 chloro group was more advantageous. mdpi.com Another study on 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives investigated the impact of substituents on antitubercular activity. Within a series of 6-chloroquinoline (B1265530) compounds, a derivative with a 4-chlorophenyl substituent showed the highest activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against Mtb. nih.gov In a different series, a compound featuring a 4-bromo substituent on a phenyltriazole ring attached to a quinoline core demonstrated the strongest anti-tubercular effects. nih.gov

Hybrid molecules have also shown significant promise. A series of piperazine-tethered 7-chloroquinoline-isatin conjugates were evaluated for their efficacy against Mtb, with some compounds showing notable activity. researchgate.net These studies underscore the importance of the halogen substitution pattern on the quinoline ring for optimizing antitubercular potency.

Table 2: Antitubercular Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target | Activity (MIC) | Source |

| Isatin-tethered 7-chloroquinoline (unsubstituted oxindole) | M. tuberculosis | 0.24 µg/mL | mdpi.com |

| Isatin-tethered 6-chloroquinoline (N-benzylated, 5-bromo oxindole) | M. tuberculosis | 0.12 µg/mL | mdpi.com |

| 6-Chloroquinoline with 4-chlorophenyltriazole substituent | M. tuberculosis | 12.5 µg/mL | nih.gov |

| Piperazine-tethered 7-chloroquinoline-isatin conjugate | M. tuberculosis | < 10.12 µM | researchgate.net |

Quinoline derivatives have been explored for their potential against neglected tropical diseases caused by parasites such as filarial worms and Leishmania species. future-science.comrsc.org The 4-aminoquinoline (B48711) scaffold, in particular, has been a focus of research for developing new leishmanicidal agents. frontiersin.org

Studies have shown that chloroquine and its analogs are active against the intracellular amastigote form of Leishmania amazonensis, with IC50 values in the sub-micromolar to low micromolar range. frontiersin.org The development of hybrid molecules containing the 7-chloroquinoline moiety has been a key strategy. For example, Current time information in Pasuruan, ID.triazino[5,6-b]indole hybrids incorporating a 4-amino-7-chloroquinoline unit have been developed, and modifications to the linker and substituents led to the identification of compounds with high antileishmanial activity and low cytotoxicity. mdpi.com While direct investigations into this compound derivatives for antifilarial or antileishmanial activity are not prominent in the search results, the proven success of related 7-chloroquinoline hybrids makes this an area worthy of future exploration. future-science.commdpi.com

Antitubercular Efficacy Studies

Research in Anticancer and Cytotoxic Activities

The antiproliferative properties of quinoline derivatives have been extensively studied, with many compounds demonstrating potent activity against a range of cancer cell lines. The presence and position of halogen substituents on the quinoline ring are critical for modulating this cytotoxic activity.

Derivatives of bromo-chloro-substituted quinolines have demonstrated significant anticancer potential through various mechanisms of action. Research on 3-bromo-6-chloroquinoline, an analog of cisplatin, has shown it exerts cytotoxic effects by binding to DNA, interfering with DNA replication, and inhibiting RNA and protein synthesis, ultimately leading to cancer cell death. It has shown significant cytotoxicity against the MCF-7 breast cancer cell line. Similarly, derivatives of 6-amino-7-bromoquinoline-5,8-dione (B8093216) have potent antiproliferative effects, with IC50 values ranging from 0.59 to 1.52 µM against several cancer cell lines. The proposed mechanism for these quinone derivatives involves the induction of apoptosis by modulating the expression of apoptotic proteins like Bcl-2 and Bax.

Extensive research on 7-chloroquinoline hydrazones has revealed potent, broad-spectrum anticancer activity. These compounds exhibited submicromolar GI50 (50% growth inhibition) values against a large panel of human cancer cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. nih.gov Another study on 7-chloro-(4-thioalkylquinoline) derivatives found that sulfonyl N-oxide derivatives were particularly cytotoxic. mdpi.com For example, certain derivatives were highly effective against colon carcinoma cell lines (HCT116) and leukemic cell lines (CCRF-CEM), with IC50 values in the low micromolar range. mdpi.com

Hybrid molecules have also been a focus of anticancer research. A study of 7-chloroquinoline–benzimidazole (B57391) hybrids showed that many of the compounds exerted strong cytotoxic effects on both non-tumor and tumor cell lines, with IC50 values ranging from 0.2 to 6.1 µM. mdpi.com These findings collectively highlight that the bromo-chloro-quinoline scaffold is a promising template for developing novel anticancer agents that act through mechanisms such as DNA damage, apoptosis induction, and broad-spectrum cytostatic/cytotoxic effects. nih.gov

Table 3: Cytotoxic Activity of Selected Bromo-Chloro-Quinoline Analogs

| Compound/Derivative Class | Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Source |

| 6-Amino-7-bromoquinoline-5,8-dione | Various cancer cell lines | 0.59–1.52 µM | |

| 7-Chloroquinoline hydrazones | NCI-60 panel | Submicromolar | nih.gov |

| 7-Chloroquinoline–benzimidazole hybrids | Various tumor cell lines | 0.2–6.1 µM | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives | HCT116 (colon), CCRF-CEM (leukemia) | 1.99–4.9 µM | mdpi.com |

| 3-Bromo-6-chloroquinoline | MCF-7 (breast) | Significant cytotoxicity |

Identification of Specific Molecular Targets (e.g., Enzymes, Receptors, Protein Kinases)

Derivatives of this compound exert their biological effects by interacting with specific molecular targets, including enzymes, receptors, and protein kinases.

One key area of investigation has been their role as protein kinase inhibitors . For instance, a series of 4-aminoquinoline derivatives synthesized from 6-bromo-4-chloroquinoline (B1276899) were identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator in inflammatory signaling pathways. nih.gov Similarly, quinoline derivatives are explored as inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the degradation of cGMP. Inhibition of PDE5 is a therapeutic strategy for conditions like Alzheimer's disease, and quinoline-based compounds have shown promise in this area. nih.gov

The quinoline core is also a known scaffold for targeting other kinases, such as PI3 kinases, which are involved in cell growth, differentiation, and apoptosis. google.com The general structure of quinoline derivatives allows them to bind to the ATP-binding site of these kinases, thereby inhibiting their activity. Furthermore, some quinoline derivatives have been identified as inhibitors of tyrosine kinases, such as the insulin-like growth factor receptor (IGF-1R), which are implicated in cancer. nih.gov

Beyond kinases, other molecular targets for quinoline derivatives have been identified. These include DNA gyrase and topoisomerase IV in bacteria, making them effective antimicrobial agents. In the context of protozoal infections, such as malaria, the target is often the parasite's ability to detoxify heme. researchgate.net Some 4-amino-7-chloroquinoline derivatives have also been found to inhibit the botulinum neurotoxin serotype A light chain (BoNT/A LC), a metalloprotease. nih.gov

The table below summarizes some of the identified molecular targets for quinoline derivatives, highlighting the broad applicability of this chemical scaffold.

| Molecular Target Class | Specific Target Example | Therapeutic Area |

| Protein Kinases | Receptor-Interacting Protein Kinase 2 (RIPK2) | Inflammation |

| Phosphodiesterase 5 (PDE5) | Neurodegenerative Diseases | |

| PI3 Kinases | Cancer | |

| Tyrosine Kinases (e.g., IGF-1R) | Cancer | |

| Enzymes | DNA Gyrase / Topoisomerase IV | Bacterial Infections |

| Botulinum Neurotoxin Serotype A Light Chain | Botulism | |

| Other | Heme Detoxification Pathway | Malaria |

Structure-Activity Relationships (SAR) in Relation to Biological Efficacy

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for optimizing their therapeutic potential.

Positional Isomerism and Halogen Effects on Bioactivity

The specific placement of halogen atoms on the quinoline ring significantly influences the biological activity of the compounds. researchgate.net The electronic properties and steric hindrance imparted by bromine and chlorine at positions 6 and 7, respectively, can affect how the molecule interacts with its biological target. mdpi.com

For example, in the context of anticancer agents, the halogen substitution pattern on 8-hydroxyquinoline-based organoruthenium compounds was found to have a minor impact on their cytotoxic activity, with the exception of the parent 8-hydroxyquinoline (B1678124) complexes. acs.org However, in other studies, the presence and position of halogens have been shown to be critical. For instance, in a series of 7-substituted 4-aminoquinolines evaluated for antiplasmodial activity, 7-bromo and 7-iodo derivatives were as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. acs.org In contrast, 7-fluoro and 7-trifluoromethyl analogues were less active. acs.org This suggests that the size and electronic nature of the halogen at position 7 play a key role in antimalarial efficacy.

The following table illustrates the effect of halogen substitution on the antiplasmodial activity of 7-substituted 4-aminoquinolines.

| 7-Substituent | Activity vs. Chloroquine-Susceptible P. falciparum | Activity vs. Chloroquine-Resistant P. falciparum |

| -Cl | Active | Active |

| -Br | As active as -Cl | As active as -Cl |

| -I | As active as -Cl | As active as -Cl |

| -F | Less active | Substantially less active |

| -CF3 | Less active | Substantially less active |

Data sourced from a study on 7-substituted 4-aminoquinolines. acs.org

Side Chain Modifications and their Impact on Pharmacological Profile

Modifications to the side chains attached to the this compound core are a key strategy for modulating the pharmacological profile of these compounds. nih.gov The nature, length, and functional groups of the side chain can influence factors such as solubility, receptor binding affinity, and metabolic stability. researchgate.netmdpi.com

In the development of antimalarial agents, systematic variation of the diaminoalkane side chains of 7-chloro-4-aminoquinolines has been shown to overcome drug resistance. acs.org The length of the side chain and the pKa of the quinolyl nitrogen are critical determinants of activity against chloroquine-resistant malaria. researchgate.net For instance, introducing different amines via nucleophilic substitution at the 4-position of 6-bromo-4-chloroquinoline has been used to generate a library of compounds with varying anti-inflammatory and kinase inhibitory activities. nih.gov

Furthermore, the introduction of different aryl or heterocyclic moieties through linkers can lead to compounds with enhanced and diverse biological activities. For example, 7-chloroquinolinehydrazones have been extensively studied, and modifications to the aryl unit have yielded compounds with potent anticancer activity against a wide range of cancer cell lines. nih.gov The synthesis of hybrid molecules, such as those combining the 7-chloroquinoline scaffold with a 1,2,3-triazole ring, has also been explored to create new therapeutic agents with potential applications in treating viral infections and cancer. mdpi.com

The table below provides examples of how side chain modifications on a quinoline core can impact biological activity.

| Quinoline Core | Side Chain Modification | Resulting Biological Activity |

| 7-Chloro-4-aminoquinoline | Variation of diaminoalkane side chain length | Overcoming antimalarial drug resistance |

| 6-Bromo-4-chloroquinoline | Introduction of various amines at the 4-position | RIPK2 inhibition (anti-inflammatory) |

| 7-Chloroquinoline | Attachment of a hydrazone moiety with varied aryl units | Potent anticancer activity |

| 7-Chloroquinoline | Hybridization with a 1,2,3-triazole ring | Potential antiviral and anticancer agents |

Other Therapeutic Research Areas (e.g., Antihypertensive, Analgesic, Anti-5-lipoxygenase, Antihistamine H3 Receptor)

Beyond their well-established roles in infectious diseases and cancer, derivatives of the quinoline scaffold, including those related to this compound, are being investigated for a variety of other therapeutic applications. researchgate.netrsc.org

Antihypertensive Activity: Certain quinoline derivatives have demonstrated potential as antihypertensive agents. rsc.orgfuture-science.com

Analgesic Properties: The quinoline nucleus is found in compounds with analgesic (pain-relieving) activity. researchgate.netijcrt.org For example, some 4-substituted-7-trifluoromethylquinolines have shown good analgesic effects. ijcrt.org

Anti-5-lipoxygenase Activity: Quinoline derivatives have been explored as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory pathway. future-science.comgoogle.com

Antihistamine H3 Receptor Antagonism: The quinoline scaffold has been incorporated into molecules designed to be antagonists of the histamine (B1213489) H3 receptor, which is a target for the treatment of neurological and inflammatory disorders. rsc.orgfuture-science.com Some azetidine (B1206935) derivatives containing a quinoline moiety have been investigated for this purpose. epo.org

Studies on Cellular Processes and Disease Pathways

Research into this compound derivatives often involves elucidating their effects on specific cellular processes and disease pathways. These studies are fundamental to understanding their mechanism of action and therapeutic potential.

For example, in cancer research, quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The mechanisms can involve the disruption of mitochondrial function and the induction of oxidative stress. In the context of neurodegenerative diseases like Alzheimer's, quinoline-based PDE5 inhibitors have been shown to rescue synaptic and memory defects in animal models by modulating the nitric oxide/cGMP/CREB pathway, which is crucial for learning and memory. nih.gov

Furthermore, in inflammatory diseases, derivatives of 6-bromo-4-chloroquinoline have been studied for their ability to inhibit cellular anti-inflammatory effects. nih.gov These compounds can modulate signaling pathways that are dysregulated in inflammatory conditions. The study of how these compounds interact with and modulate various biochemical pathways is an active area of research.

Future Directions and Emerging Research Avenues for 6 Bromo 7 Chloroquinoline

Design and Synthesis of Multi-Targeted Ligands Based on the Quinoline (B57606) Scaffold

The development of multi-target ligands is a crucial strategy in modern drug discovery, particularly in complex diseases like cancer. mdpi.com The quinoline core, including derivatives of 6-bromo-7-chloroquinoline, serves as a privileged scaffold for designing molecules that can interact with multiple biological targets simultaneously. mdpi.comnih.gov This approach can lead to enhanced therapeutic efficacy and a reduced risk of drug resistance. mdpi.com

Researchers are actively designing and synthesizing novel quinoline derivatives to act as multi-target inhibitors. mdpi.comnih.gov For instance, studies have focused on creating quinoline-based compounds that can inhibit multiple protein kinases or other key enzymes involved in cancer progression. ekb.eg The synthesis of such compounds often involves multi-component reactions, which allow for the efficient construction of complex molecules with diverse functionalities. rsc.org The halogen substituents on the this compound ring can be strategically modified to fine-tune the binding affinities for different targets.

Future efforts will likely focus on integrating the this compound moiety into hybrid molecules. These hybrids could combine the quinoline's core activity with other pharmacophores to create synergistic effects. For example, a hybrid molecule might target both a protein kinase and a component of the DNA replication machinery, offering a dual-pronged attack on cancer cells. The continued exploration of synthetic methodologies, such as the Povarov, Gewald, and Ugi reactions, will be instrumental in generating libraries of diverse quinoline-based compounds for screening. rsc.org

Advanced Computational Drug Design and Virtual Screening Efforts

Computational methods are indispensable in modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries and the rational design of new drug candidates. tandfonline.com For this compound and its derivatives, advanced computational techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are being employed to predict their biological activities and guide synthetic efforts. mdpi.comnih.govmdpi.com

Virtual screening of quinoline-derived libraries against various biological targets, such as those involved in viral entry and replication, has shown promise. tandfonline.com These in silico approaches help in identifying potential lead compounds by predicting their binding affinities and interaction modes with target proteins. nih.govacs.org For example, molecular docking studies have been used to predict the binding of quinoline derivatives to targets like topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins, which are all relevant in cancer therapy. mdpi.comnih.gov

The future of computational design for this compound derivatives will involve the use of more sophisticated algorithms and the integration of artificial intelligence and machine learning. These advanced tools can analyze vast datasets to identify subtle structure-activity relationships and predict pharmacokinetic properties with greater accuracy. This will facilitate the design of molecules with improved efficacy, selectivity, and drug-like properties. mdpi.com

Integration of this compound in Novel Chemical Probe Development

Chemical probes are essential tools for studying biological processes and validating new drug targets. The quinoline scaffold is a highly attractive structure for developing fluorescent probes due to its inherent photophysical properties. nih.govcrimsonpublishers.com The nitrogen atom in the quinoline ring can be utilized to monitor interactions with target molecules through changes in fluorescence. nih.gov

This compound can serve as a core structure for the development of novel chemical probes. Its halogenated framework can be functionalized to create probes with specific properties, such as selectivity for certain metal ions or biomolecules. rsc.orgnih.gov For example, quinoline-based fluorescent probes have been successfully developed for the detection of biologically important ions like Cu2+ and S2-. nih.gov The synthesis of such probes often involves a modular design, allowing for the tuning of their photophysical properties and structural diversity. nih.gov

Future research in this area will likely focus on creating "smart" probes based on the this compound scaffold. These probes could be designed to respond to specific cellular events, such as changes in pH or the presence of reactive oxygen species, providing real-time information about cellular function. nih.gov The development of probes with large Stokes shifts and high quantum yields will also be a priority to improve their sensitivity and applicability in complex biological systems, including live-cell imaging. nih.gov

Exploration of Non-Medicinal Applications (e.g., Specialty Dyes and Pigments)

While the primary focus of quinoline research has been in medicinal chemistry, these compounds also possess properties that make them suitable for various non-medicinal applications. markwideresearch.com Quinoline derivatives are used as intermediates in the production of specialty dyes and pigments known for their vibrant colors and good lightfastness. marketresearchfuture.comconsegicbusinessintelligence.com

The specific properties of this compound, including its halogen substituents, could be exploited in the development of novel dyes and pigments with unique characteristics. The bromine and chlorine atoms can influence the electronic properties of the molecule, potentially leading to dyes with enhanced thermal stability and specific color profiles. netascientific.com Quinoline-based dyes find applications in the textile, printing, and coatings industries. markwideresearch.commarketresearchfuture.com

Future exploration in this area could involve the synthesis and characterization of new colorants derived from this compound. Research could focus on creating dyes with improved performance characteristics, such as better fastness properties on various fabrics or enhanced stability in different environments. researchgate.net Additionally, the fluorescent properties of some quinoline derivatives could be harnessed to develop fluorescent dyes for specialized applications, such as in security inks or as tracers. csfarmacie.cz

Collaborative and Interdisciplinary Research Opportunities

The diverse potential of this compound and its derivatives necessitates a collaborative and interdisciplinary research approach. rsc.orgresearchgate.net Advancing the understanding and application of this compound requires expertise from various fields, including organic synthesis, medicinal chemistry, computational modeling, biology, and materials science.

Collaborative efforts can accelerate the drug discovery process, from the initial design and synthesis of new compounds to their biological evaluation and preclinical development. researchgate.net For example, a collaboration between synthetic chemists and computational biologists can lead to the more efficient design of multi-targeted ligands. nih.gov Similarly, partnerships between medicinal chemists and materials scientists could uncover novel non-medicinal applications for these compounds. netascientific.com

Future research on this compound will benefit greatly from open innovation models and the formation of research consortia. These platforms can facilitate the sharing of data, resources, and expertise, leading to more rapid progress. Interdisciplinary projects that bridge the gap between academic research and industrial application will be crucial for translating the potential of this compound into tangible products and therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.